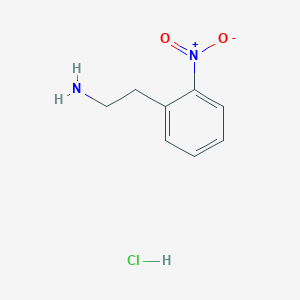

2-Nitrophenethylamine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitro-containing compounds can be complex, involving multiple steps and various reagents. For example, the synthesis of 3-nitrothiophenes from nitroketene dithioacetate and alpha-chloromethyl ketones is catalyzed by tetrabutylammonium bromide in toluene, indicating the sensitivity of the reaction to the presence of chlorine as a leaving group . Similarly, the synthesis of 2-Nitrophenol-4-Sulfonylamide involves sulfochlorination, ammoniation, and hydrolysis, starting from o-nitrochlorobenzene, with optimized reaction conditions to achieve a high yield . These methods suggest that the synthesis of 2-Nitrophenethylamine hydrochloride could potentially involve nitration reactions, chlorination, and subsequent amination steps.

Molecular Structure Analysis

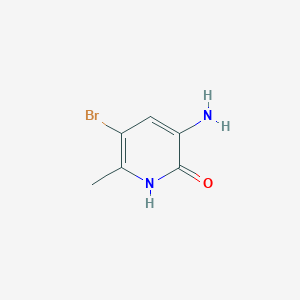

The molecular structure of 2-Nitrophenethylamine hydrochloride would consist of a phenethylamine backbone with a nitro group attached to the aromatic ring. The presence of the nitro group would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets. The hydrochloride salt form would likely enhance the compound's water solubility, making it more suitable for certain applications .

Chemical Reactions Analysis

Nitro groups in chemical compounds are known for their reactivity, particularly in reduction reactions that can yield amines. The presence of the nitro group on the aromatic ring of 2-Nitrophenethylamine hydrochloride would make it a candidate for such transformations. Additionally, the compound could undergo various substitution reactions, depending on the position of the nitro group relative to other substituents on the aromatic ring .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Nitrophenethylamine hydrochloride are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of nitroaromatics and their salts. This includes moderate to high melting points, solubility in polar solvents like water due to the hydrochloride salt form, and potential for forming hydrogen bonds. The nitro group would also contribute to the acidity of the compound, possibly affecting its pKa and the stability of its salt form .

Aplicaciones Científicas De Investigación

1. Synthesis of Novel Compounds

2-Nitrophenethylamine hydrochloride is used in the synthesis of new chemical compounds. For instance, it has been utilized in the direct N-formylation of 4-nitrophenethylamine hydrochloride to create N-(4-Nitrophenethyl)formamide. This synthesis occurs without a catalyst and solvent, showcasing its utility in forming new molecular structures via intermolecular hydrogen-bond interactions (Li-Ping He et al., 2010).

2. Derivatization in Analytical Chemistry

The compound is also applied in derivatization techniques in analytical chemistry. For example, 2-nitrophenylhydrazine, a related compound, is widely used for the derivatization of carboxylic acids, aldehydes, and ketones. This derivatization facilitates their separation and detection using high-performance liquid chromatography and diode array detection. The compound’s effectiveness in creating derivatives for complex analytical procedures is notable (R. Peters et al., 2004).

3. Applications in Electrochemistry

In electrochemistry, 2-nitrophenethylamine hydrochloride derivatives are studied for their electrochemical properties. For example, the electrochemical reduction of 2-nitroimidazole, which can be considered similar in structure, has been extensively researched. These studies provide valuable insights into the electrochemical behaviors of related compounds in various media (J. Squella et al., 2007).

4. Development of Biophysical Probes

Related nitroxides are developed as biophysical probes to study aspects like molecular motion and cellular redox metabolism. These studies contribute to understanding how such compounds can be applied in biochemistry and cellular biology (J. Shen et al., 2002).

Safety and Hazards

2-Nitrophenethylamine hydrochloride may cause skin and eye irritation, and inhalation of dust may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

2-Nitrophenethylamine hydrochloride is a versatile building block in the field of organic chemistry . It is primarily used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N-(4-nitrophenethyl)formamide . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

It is known to participate in the synthesis of ortho-metalated primary phenethylamines complexes and n-(4-nitrophenethyl)formamide . The compound likely interacts with its targets through chemical reactions, leading to the formation of these products.

Biochemical Pathways

As a chemical reagent, it plays a crucial role in the synthesis pathways of ortho-metalated primary phenethylamines complexes and n-(4-nitrophenethyl)formamide . These synthesis pathways could have downstream effects depending on the specific context and application of the synthesized compounds.

Result of Action

The primary result of the action of 2-Nitrophenethylamine hydrochloride is the synthesis of ortho-metalated primary phenethylamines complexes and N-(4-nitrophenethyl)formamide . These compounds could have various molecular and cellular effects depending on their specific structures and applications.

Action Environment

The action, efficacy, and stability of 2-Nitrophenethylamine hydrochloride can be influenced by various environmental factors. For instance, it is soluble in methanol , suggesting that the presence of methanol could enhance its reactivity. Additionally, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents , indicating that exposure to heat, moisture, or oxidizing agents could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

2-(2-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-6-5-7-3-1-2-4-8(7)10(11)12;/h1-4H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSOJVABEIZQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695971 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861337-74-8 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-nitrophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)